molecular formula C9H17N3O B2438199 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one CAS No. 790232-37-0

4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one

Cat. No.: B2438199
CAS No.: 790232-37-0
M. Wt: 183.255
InChI Key: OBTHJGUBFUJLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one is a heterocyclic organic compound with a unique structure that includes a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylbutylamine with urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydropyrimidines and their derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include inhibition of metabolic enzymes and modulation of signal transduction pathways .

Comparison with Similar Compounds

  • 4-Amino-1-(3-methylbutyl)-5,6-dihydropyrimidin-2-one
  • 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-thione

Comparison: Compared to its analogs, 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one exhibits unique properties such as higher stability and specific reactivity towards certain reagents. Its tetrahydropyrimidine ring structure provides a distinct advantage in terms of binding affinity and selectivity in biological systems .

Properties

IUPAC Name

6-amino-3-(3-methylbutyl)-4,5-dihydropyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-7(2)3-5-12-6-4-8(10)11-9(12)13/h7H,3-6H2,1-2H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTHJGUBFUJLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCC(=NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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